molecular formula C12H11N3O2S B14443311 Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- CAS No. 74028-05-0

Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-

Cat. No.: B14443311
CAS No.: 74028-05-0
M. Wt: 261.30 g/mol
InChI Key: STNBYNGRKDOMLP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- typically involves the reaction of benzenesulfonyl chloride with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- is unique due to its dual functional groups, which allow it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in various applications, from medicinal chemistry to industrial processes .

Properties

CAS No.

74028-05-0

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

4-(pyridin-3-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C12H11N3O2S/c13-18(16,17)12-5-3-11(4-6-12)15-9-10-2-1-7-14-8-10/h1-9H,(H2,13,16,17)

InChI Key

STNBYNGRKDOMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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